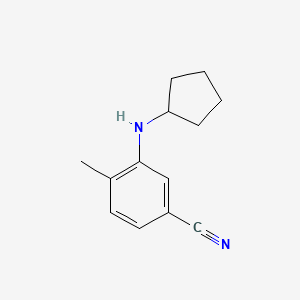![molecular formula C8H13N3O B13242136 6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13242136.png)
6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one is an organic compound with a complex structure that includes a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with methylamine, followed by cyclization and subsequent modifications to introduce the ethyl group at the 6-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism by which 6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
- 2-Methyl-6-ethylpyrimidin-4-one
- 6-Ethyl-2-methylaminopyrimidine
- 3,4-Dihydropyrimidin-4-one derivatives
Uniqueness: 6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern and the presence of both ethyl and methylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H13N3O |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
4-ethyl-2-(methylaminomethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-3-6-4-8(12)11-7(10-6)5-9-2/h4,9H,3,5H2,1-2H3,(H,10,11,12) |
Clé InChI |
CTKCOYQBLAJXRH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=O)NC(=N1)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3,3-Trifluoro-2-[(1-phenylethyl)amino]propan-1-ol](/img/structure/B13242053.png)

![Benzyl N-[3-(chlorosulfonyl)pyridin-4-yl]carbamate](/img/structure/B13242063.png)

![3-[Bis(3-aminopropyl)amino]propanoic acid](/img/structure/B13242074.png)


![2-Amino-2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B13242090.png)
![(1-Methoxypropan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13242096.png)



![2-[(Heptan-2-yl)amino]propan-1-ol](/img/structure/B13242143.png)
![6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13242148.png)
